molecular formula C18H22N6O2 B6429718 4-{5-[4-(pyridine-3-carbonyl)piperazin-1-yl]pyridazin-3-yl}morpholine CAS No. 1798523-43-9

4-{5-[4-(pyridine-3-carbonyl)piperazin-1-yl]pyridazin-3-yl}morpholine

Cat. No. B6429718
CAS RN: 1798523-43-9
M. Wt: 354.4 g/mol
InChI Key: DVGRTSSIOALGJC-UHFFFAOYSA-N
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Description

4-{5-[4-(pyridine-3-carbonyl)piperazin-1-yl]pyridazin-3-yl}morpholine (4-{5-[4-(PPCP)pyridazin-3-yl]morpholine) is a heterocyclic compound derived from pyridine, piperazine, and morpholine. It is a promising compound due to its potential applications in medicinal chemistry, drug design, and biochemistry. This compound has been studied extensively in recent years to explore its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

4-{5-[4-(PPCP)pyridazin-3-yl]morpholine has been studied extensively in recent years due to its potential applications in medicinal chemistry, drug design, and biochemistry. This compound has been used in the synthesis of several biologically active molecules, including antifungal agents, antiviral agents, and anticancer agents. In addition, it has been used to investigate the mechanism of action of various drugs, as well as to study the biochemical and physiological effects of these drugs.

Mechanism of Action

The mechanism of action of 4-{5-[4-(PPCP)pyridazin-3-yl]morpholine is still not fully understood. However, it is believed that the compound may act as an agonist or antagonist at certain receptor sites, which could lead to the activation or inhibition of certain biochemical pathways. In addition, it has been suggested that the compound may interact with certain enzymes, leading to the activation or inhibition of certain metabolic processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-{5-[4-(PPCP)pyridazin-3-yl]morpholine are still being explored. However, it has been shown to have antifungal, antiviral, and anticancer activity in vitro. In addition, it has been suggested that the compound may have an effect on the central nervous system, as well as on the cardiovascular system.

Advantages and Limitations for Lab Experiments

4-{5-[4-(PPCP)pyridazin-3-yl]morpholine has several advantages for use in laboratory experiments. It is a relatively stable compound, which makes it easy to handle and store. In addition, it can be synthesized in a relatively short time frame, which makes it ideal for use in time-sensitive experiments. However, the compound is not water-soluble, which can make it difficult to use in aqueous solutions.

Future Directions

The potential applications of 4-{5-[4-(PPCP)pyridazin-3-yl]morpholine are still being explored. In the future, it is likely that this compound will be used to develop more effective drugs for the treatment of various diseases. In addition, it is possible that the compound may be used to develop more efficient methods for synthesizing biologically active molecules. Finally, it is possible that the compound may be used to investigate the biochemical and physiological effects of various drugs, as well as to investigate the mechanism of action of these drugs.

Synthesis Methods

4-{5-[4-(PPCP)pyridazin-3-yl]morpholine can be synthesized by a multi-step reaction starting from pyridine, piperazine, and morpholine. The synthesis process involves a series of condensation reactions, deprotection steps, and cyclization steps. The first step is the condensation of pyridine and piperazine to form a Schiff base. The Schiff base is then deprotected to form an aldehyde. The aldehyde is then subjected to cyclization with morpholine to form the desired compound.

properties

IUPAC Name

[4-(6-morpholin-4-ylpyridazin-4-yl)piperazin-1-yl]-pyridin-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6O2/c25-18(15-2-1-3-19-13-15)24-6-4-22(5-7-24)16-12-17(21-20-14-16)23-8-10-26-11-9-23/h1-3,12-14H,4-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVGRTSSIOALGJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=NN=C2)N3CCOCC3)C(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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